molecular formula C16H14ClNO5S B600945 Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate CAS No. 92874-73-2

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

Cat. No.: B600945
CAS No.: 92874-73-2
M. Wt: 367.81
InChI Key:
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Description

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is a chemical compound with the molecular formula C16H14ClNO5S. It is known for its unique structure, which includes a benzoyl group substituted with a chloro and sulfamoyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate typically involves the esterification of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Reduction Reactions: The sulfamoyl group can be reduced to an amine.

    Oxidation Reactions: The benzoyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.

    Reduction Reactions: Products include amine derivatives.

    Oxidation Reactions: Products include carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is used in various scientific research fields due to its unique properties:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate involves its interaction with specific molecular targets and pathways. The chloro and sulfamoyl groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate can be compared with other similar compounds such as:

    Ethyl 4-chlorobenzoate: Lacks the sulfamoyl group, resulting in different reactivity and applications.

    Ethyl 2-(4-chlorobenzoyl)benzoate: Lacks the sulfamoyl group, leading to different chemical and biological properties.

    Ethyl 2-(4-sulfamoylbenzoyl)benzoate:

The presence of both the chloro and sulfamoyl groups in this compound makes it unique and valuable for specific research and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO5S/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)24(18,21)22/h3-9H,2H2,1H3,(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRFXDOOJNYVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92874-73-2
Record name Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092874732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 2-(4-CHLORO-3-SULFAMOYLBENZOYL)BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7DB5UF9GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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